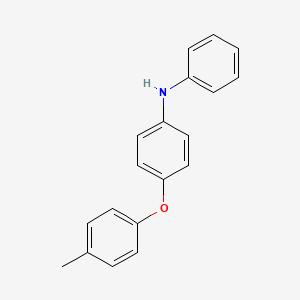

4-(4-Methylphenoxy)-N-phenylaniline

Description

Properties

CAS No. |

62555-56-0 |

|---|---|

Molecular Formula |

C19H17NO |

Molecular Weight |

275.3 g/mol |

IUPAC Name |

4-(4-methylphenoxy)-N-phenylaniline |

InChI |

InChI=1S/C19H17NO/c1-15-7-11-18(12-8-15)21-19-13-9-17(10-14-19)20-16-5-3-2-4-6-16/h2-14,20H,1H3 |

InChI Key |

UVOCTHAMWOCMMJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)OC2=CC=C(C=C2)NC3=CC=CC=C3 |

Origin of Product |

United States |

The Pivotal Role of Arylamine and Diaryl Ether Frameworks in Chemical Science

The structural backbone of 4-(4-Methylphenoxy)-N-phenylaniline is composed of two key functional motifs: an arylamine and a diaryl ether. Both of these frameworks are independently recognized for their profound importance in various domains of chemical science.

The arylamine moiety, characterized by an amino group attached to an aromatic ring, is a fundamental component in a vast array of organic molecules. wikipedia.orggoogle.com These compounds are crucial building blocks in the synthesis of numerous pharmaceuticals, dyes, and materials for organic electronics. wikipedia.org The nitrogen atom's lone pair of electrons can be delocalized into the aromatic system, influencing the molecule's electronic properties and reactivity. nih.gov This electronic interplay is fundamental to the function of many arylamine-containing compounds, enabling their participation in vital chemical transformations such as electrophilic aromatic substitution and carbon-nitrogen bond-forming reactions. wikipedia.orgmdpi.com The basicity of arylamines can also be finely tuned by the nature and position of substituents on the aromatic ring, a property that is extensively exploited in drug design and catalysis. nih.gov

A General Overview of 4 4 Methylphenoxy N Phenylaniline As a Research Subject

4-(4-Methylphenoxy)-N-phenylaniline, by integrating both the arylamine and diaryl ether functionalities, presents a compelling case for scientific investigation. The synergy between these two frameworks is anticipated to give rise to unique physicochemical properties and potential applications.

While dedicated research solely focused on this compound is not extensively documented in publicly available literature, its structural components suggest its potential as a valuable research tool and a precursor for more complex molecules. The presence of the diphenylamine (B1679370) core, a well-known hole-transporting moiety, suggests potential applications in the field of organic electronics, such as in the development of Organic Light Emitting Diodes (OLEDs) and perovskite solar cells. nih.govrsc.orgmdpi.comresearchgate.net The methyl group on the phenoxy ring can influence the compound's solubility and electronic properties through its electron-donating nature.

Synthesis of this compound can be envisioned through established cross-coupling methodologies. The Buchwald-Hartwig amination, a powerful palladium-catalyzed reaction for forming carbon-nitrogen bonds, stands as a primary candidate for its construction, likely by coupling 4-phenoxyaniline (B93406) with an appropriate p-tolyl halide or vice versa. wikipedia.orglibretexts.org Alternatively, the Ullmann condensation, a copper-catalyzed reaction, could also be employed for the formation of the diaryl ether or the C-N bond, though it often requires harsher reaction conditions. wikipedia.orgorganic-chemistry.org

Scope of Academic Inquiry into 4 4 Methylphenoxy N Phenylaniline and Its Structural Analogs

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis has revolutionized the formation of carbon-heteroatom bonds, offering milder and more efficient alternatives to traditional methods. Copper, palladium, and cobalt catalysts are prominently featured in the synthesis of diarylamines and diaryl ethers.

Copper-Mediated Ullmann-Type Cross-Coupling for C-N and C-O Bond Formation

The Ullmann condensation is a classic and reliable method for forming C-N and C-O bonds, typically involving copper as a catalyst. wikipedia.org This reaction is particularly useful for the synthesis of diaryl ethers and diarylamines. The traditional Ullmann reaction often requires high temperatures and stoichiometric amounts of copper. wikipedia.org However, modern variations have been developed that use soluble copper catalysts and ligands, allowing for milder reaction conditions. organic-chemistry.org

The synthesis of diaryl ethers via the Ullmann condensation involves the coupling of an aryl halide with a phenol (B47542) in the presence of a copper catalyst. wikipedia.org For instance, the reaction of 4-chloronitrobenzene with phenol exemplifies a traditional Ullmann ether synthesis. wikipedia.org The reaction's scope has been expanded through the use of various copper sources, including CuI and Cu2O, and ligands like bipyridyl and N,N-dimethyl glycine. organic-chemistry.orgcmu.edu

Similarly, the Goldberg reaction, a variant of the Ullmann condensation, is employed for the synthesis of diarylamines by coupling an aniline (B41778) with an aryl halide. wikipedia.org This method provides an alternative to palladium-catalyzed aminations. wikipedia.org The reactivity of the aryl halide follows the trend I > Br > Cl, and the presence of electron-withdrawing groups on the aryl halide can accelerate the reaction. wikipedia.org Microwave-assisted Ullmann coupling reactions have also been developed, offering a rapid and efficient method for synthesizing substituted aminoanthraquinones. nih.gov

Table 1: Examples of Copper-Catalyzed Ullmann-Type Reactions

| Aryl Halide | Nucleophile | Catalyst/Ligand | Solvent | Temperature (°C) | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 2-Iodobenzamide | m-Cresol | CuPF6(MeCN)4/Cs2CO3 | Toluene (B28343) | Reflux | N-Ethyl-2-(m-tolyloxy)benzamide | 88 | cmu.edu |

| 2-Bromobenzamide | m-Cresol | CuPF6(MeCN)4/Cs2CO3 | Toluene | Reflux | N-Ethyl-2-(m-tolyloxy)benzamide | 85 | cmu.edu |

| 2-Chlorobenzamide | m-Cresol | CuPF6(MeCN)4/Cs2CO3 | Xylenes | Reflux | N-Ethyl-2-(m-tolyloxy)benzamide | 72 | cmu.edu |

| Aryl Halides | Phenols | CuO-NPs/KOH or Cs2CO3 | DMSO | ~100 | Diaryl Ethers | 65-92 | mdpi.com |

| Bromaminic Acid | Alkyl/Aryl Amines | Cu(0) | Phosphate Buffer | Microwave | Substituted Anthraquinones | - | nih.gov |

Palladium-Catalyzed N-Arylation Approaches for Arylamine Synthesis

The Buchwald-Hartwig amination has become a cornerstone of modern organic synthesis for the formation of C-N bonds. wikipedia.org This palladium-catalyzed cross-coupling reaction of amines with aryl halides or triflates offers a broad substrate scope and high functional group tolerance, making it a versatile tool for the synthesis of aryl amines. wikipedia.orgacsgcipr.org The reaction typically employs a palladium(0) catalyst, a phosphine (B1218219) ligand, and a base. acsgcipr.org

The development of various generations of phosphine ligands, such as the bulky and electron-rich Buchwald ligands (e.g., XPhos, SPhos), has significantly expanded the reaction's utility, allowing for the coupling of a wide range of amines and aryl halides under mild conditions. youtube.com The catalytic cycle is generally understood to involve oxidative addition of the aryl halide to the Pd(0) complex, followed by amine coordination, deprotonation, and reductive elimination to afford the arylamine product. wikipedia.org

The Buchwald-Hartwig amination has been successfully applied to the synthesis of complex molecules, including star-shaped organic semiconductors based on a benzodifuran core. nih.gov In these syntheses, the reaction conditions, including the choice of palladium precatalyst, ligand, solvent, and base, are optimized for each specific amine and aryl halide combination. nih.gov

Table 2: Key Features of Buchwald-Hartwig Amination

| Feature | Description | Reference |

|---|---|---|

| Catalyst | Typically a Pd(0) species, often generated in situ from a Pd(II) salt. | acsgcipr.org |

| Ligands | Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) are crucial for high efficiency. | youtube.comlibretexts.org |

| Substrates | Wide range of aryl/heteroaryl halides and sulfonates can be coupled with primary and secondary amines. | acsgcipr.org |

| Base | A base is required to facilitate the deprotonation of the amine. | acsgcipr.org |

| Solvents | Common solvents include toluene, 1,4-dioxane, and THF. | nih.govlibretexts.org |

Cobalt-Catalyzed C-H Amidation Reactions

In recent years, cobalt-catalyzed C-H functionalization has emerged as a more sustainable and cost-effective alternative to precious metal catalysis. nih.gov Cobalt catalysts have been successfully employed in C-H amidation reactions to construct C-N bonds. mdpi.com These reactions often utilize a directing group to achieve regioselectivity.

For instance, cobalt(III)-catalyzed C-H amidation of ferrocene (B1249389) carboxamides using dioxazolones as the amidating reagent proceeds under mild conditions with good functional group tolerance. nih.gov Similarly, C-H amidation of 7-azaindoles has been achieved using a cobalt catalyst and dioxazolones. researchgate.net These methods provide direct access to amidated heterocycles with potential applications in medicinal chemistry. The development of chiral cobalt catalysts has also enabled enantioselective C-H amidation, leading to the synthesis of chiral diarylmethylamines. nih.gov

Microwave-assisted cobalt(III)-catalyzed C-H aminocarbonylation of thiophenes and benzo[b]thiophenes with isocyanates has also been reported, demonstrating the versatility of cobalt catalysis in C-N bond formation. chemrxiv.org

Classical and Advanced Synthetic Pathways

Beyond transition metal catalysis, classical methods and their modern adaptations remain valuable for the synthesis of the target compound and its derivatives.

Preparation through Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for forming C-O and C-N bonds on aromatic rings, particularly those activated by electron-withdrawing groups. masterorganicchemistry.com The reaction proceeds via a Meisenheimer complex intermediate. diva-portal.org

The synthesis of the precursor 4-(4-methylphenoxy)benzonitrile, a key intermediate for this compound, can be achieved via an SNAr reaction. For example, the reaction of p-cresol (B1678582) with p-chlorobenzonitrile in the presence of a base like sodium hydride in a polar aprotic solvent such as DMF affords 4-(4-methylphenoxy)benzonitrile. google.com Another approach involves the reaction of the sodium salt of p-cresol with 4-fluorobenzonitrile (B33359) in DMSO. google.com

While SNAr reactions are powerful, they are often limited to substrates with strong electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.comrsc.orgrsc.org

Reductive Amination and Related Transformations

Reductive amination is a versatile and widely used method for the synthesis of amines from carbonyl compounds. jocpr.com This two-step, one-pot process involves the initial formation of an imine or enamine from the reaction of a carbonyl compound with an amine, followed by in-situ reduction. libretexts.org A variety of reducing agents can be employed, with sodium borohydride (B1222165) and sodium cyanoborohydride being common choices. libretexts.orgorganic-chemistry.org

The synthesis of 4-(4-methylphenoxy)benzylamine, a derivative of the target compound, can be accomplished through the reductive amination of 4-(4-methylphenoxy)benzaldehyde (B1309450) or the reduction of 4-(4-methylphenoxy)benzonitrile. A patented method describes the synthesis of 4-(4-methylphenoxy)benzylamine by the catalytic hydrogenation of 4-(4-methylphenoxy)benzonitrile using a modified nano-nickel catalyst. patsnap.com Another process involves the catalytic reduction of 4-(4-methylphenoxy)benzonitrile in the presence of ammonia (B1221849) and a Raney nickel catalyst. google.com The resulting 4-(4-methylphenoxy)benzylamine can then be further functionalized, for example, by conversion to its hydrochloride salt. chemicalbook.com

Vibrational Spectroscopy Analysis

Fourier Transform Infrared (FT-IR) Spectroscopy

Specific FT-IR data for this compound, including characteristic vibrational frequencies for its functional groups (N-H, C-O-C, aromatic C-H, and C=C bonds), are not available in the searched literature. For comparison, diphenylamine (B1679370) typically shows an N-H stretch around 3383 cm⁻¹, aromatic C-H stretches between 3040-3084 cm⁻¹, aromatic C=C stretching bands at 1494 and 1596 cm⁻¹, and a C-N stretch near 1172 cm⁻¹. rsc.org

Raman Spectroscopy (if applicable)

Specific Raman spectroscopy data for this compound could not be located. Generally, Raman spectroscopy of aromatic compounds provides complementary information to FT-IR, with characteristic bands for ring-breathing modes. For example, the phenyl ring in phenylalanine derivatives shows a characteristic band around 1006 cm⁻¹. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR)

A published ¹H NMR spectrum for this compound was not found. For related structures, the aromatic protons typically appear in the range of 6.8 to 7.4 ppm. For instance, in 4-methyl-N-phenylaniline, aromatic protons appear as multiplets between 6.85 and 7.25 ppm, with a distinct singlet for the methyl protons at approximately 2.29 ppm and a broad singlet for the N-H proton around 5.56 ppm. rsc.org In 4-phenoxyaniline (B93406), aromatic proton signals are observed at 6.67-7.27 ppm. chemicalbook.com

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Specific ¹³C NMR data for this compound is unavailable. In the related compound 4-methyl-N-phenylaniline, carbon signals appear between 116 and 144 ppm, with the methyl carbon at approximately 20.7 ppm. rsc.org For a molecule containing a 4-methylphenoxy group, such as 4-{[(4-methylphenoxy)carbonyl]amino}benzenesulfonic acid, characteristic aromatic carbon peaks are observed, with the methyl carbon signal at 20.30 ppm. researchgate.net

Silicon-29 Nuclear Magnetic Resonance (²⁹Si NMR) for Silane-Containing Analogs

There is no specific information available for silane-containing analogs of this compound. The ²⁹Si NMR chemical shifts are highly dependent on the substituents attached to the silicon atom. researchgate.net For example, in various triethyl(phenoxy)silanes, the ²⁹Si chemical shifts are typically observed in the range of 19 to 21 ppm. Without synthesis and characterization of a specific silane analog of the target compound, no data can be presented.

An in-depth analysis of the advanced spectroscopic and structural properties of the chemical compound this compound reveals significant details about its molecular architecture and behavior. This article focuses on the elucidation of its characteristics through various analytical techniques.

Applications in Organic Electronics and Advanced Materials Science Based on 4 4 Methylphenoxy N Phenylaniline Analogs

Organic Light-Emitting Diodes (OLEDs) and Related Optoelectronic Devices

Organic light-emitting diodes (OLEDs) are at the forefront of display and solid-state lighting technologies. The performance of these devices is critically dependent on the properties of the materials used in their multilayered structure. Analogs of 4-(4-Methylphenoxy)-N-phenylaniline, particularly those based on the triphenylamine (B166846) framework, are extensively utilized as hole transport materials (HTMs).

Role as Hole Transport Materials (HTMs)

The primary function of a hole transport material in an OLED is to facilitate the efficient injection of holes from the anode and their transport to the emissive layer, while simultaneously blocking the leakage of electrons to the anode. This ensures a high probability of electron-hole recombination within the emissive layer, leading to light emission. Analogs of this compound, which are part of the broader family of triarylamine derivatives, are well-suited for this role due to their electronic structure.

The nitrogen atom at the center of the triphenylamine core possesses a lone pair of electrons, which contributes to a high-lying Highest Occupied Molecular Orbital (HOMO). This high HOMO level facilitates efficient hole injection from common anode materials like indium tin oxide (ITO). Furthermore, the delocalized π-system extending over the phenyl rings allows for efficient hopping of holes, resulting in high hole mobility. The presence of substituents, such as the 4-methylphenoxy group, can further tune the HOMO energy level and influence the material's glass transition temperature (Tg), a critical parameter for the morphological stability and operational lifetime of the OLED device. A higher Tg helps to prevent the crystallization of the amorphous thin film during device operation, which can lead to device failure.

Impact on Device Performance and Efficiency

The choice of the hole transport material significantly impacts key performance metrics of an OLED, including its current efficiency (cd/A), power efficiency (lm/W), and external quantum efficiency (EQE). The use of well-designed triphenylamine-based HTMs, analogous in function to this compound, has led to high-performance OLEDs.

For instance, two small molecular hole-transporting materials, TPA-2ACR and PhCAR-2ACR, which are based on triphenylamine and carbazole (B46965) moieties linked to dimethyl acridine, have demonstrated excellent device performance. nih.gov TPA-2ACR, when used as an HTM, resulted in a green phosphorescent OLED with a current efficiency of 55.74 cd/A, a power efficiency of 29.28 lm/W, and an external quantum efficiency of 21.59%. nih.gov These values are significantly higher than those of a reference device using the standard HTM TAPC. nih.gov This enhancement is attributed to the high thermal stability and suitable electronic properties of the acridine-functionalized triphenylamine derivative. nih.gov

The following table summarizes the performance of OLEDs using triphenylamine-based analogs as hole transport materials.

| Device Structure | HTM Analog | Current Efficiency (cd/A) | Power Efficiency (lm/W) | External Quantum Efficiency (%) | Reference |

| Green Phosphorescent OLED | TPA-2ACR | 55.74 | 29.28 | 21.59 | nih.gov |

| Green Phosphorescent OLED | TAPC (reference) | 32.53 | 18.58 | 10.6 | nih.gov |

Organic Photovoltaics (OPVs) and Dye-Sensitized Solar Cells (DSSCs)

Analogs of this compound are also promising materials for organic photovoltaic (OPV) and dye-sensitized solar cell (DSSC) applications. In these devices, they can function either as the electron donor material in the active layer of an OPV or as a component of the organic dye sensitizer (B1316253) in a DSSC.

In OPVs, the fundamental process involves the generation of an exciton (B1674681) upon light absorption, followed by its dissociation into free charge carriers at the donor-acceptor interface. Triphenylamine derivatives are often used as the p-type (donor) material due to their strong electron-donating nature and broad absorption in the visible spectrum.

Organic Field-Effect Transistors (OFETs)

Organic field-effect transistors (OFETs) are fundamental building blocks for a variety of electronic applications, including flexible displays, sensors, and radio-frequency identification (RFID) tags. The performance of an OFET is largely determined by the charge carrier mobility of the organic semiconductor used as the active layer.

Triphenylamine-based materials, which are structural analogs of this compound, have been investigated as p-type semiconductors in OFETs. Their inherent hole-transporting properties make them suitable for this application. The charge transport in these materials occurs via a hopping mechanism between adjacent molecules in the solid state. Therefore, the molecular packing and intermolecular interactions in the thin film are critical for achieving high mobility.

The table below presents the performance of OFETs based on triphenylamine analogs.

| OFET Architecture | Triphenylamine Analog | Hole Mobility (cm²/Vs) | On/Off Ratio | Reference |

| Solution-processed | Star-shaped TPA with carbazole/fluorene (B118485) arms | 3 × 10⁻⁴ | up to 10⁵ | Current time information in Paris, FR. |

| Vacuum-deposited | Macrocyclic TPA with ethylene (B1197577) bridges | 2.3 × 10⁻³ | 10⁵ | frontiersin.org |

| Spin-coated | Macrocyclic TPD with macrocyclic arch | 2.0 × 10⁻³ | 2 × 10⁵ | frontiersin.org |

Development of Functional Organic Semiconductors

The versatility of the triphenylamine structure allows for the development of a wide range of functional organic semiconductors with tailored properties. By strategically modifying the molecular structure of this compound analogs, researchers can fine-tune their electronic and optical characteristics for specific applications.

For example, introducing electron-withdrawing or electron-donating groups can alter the HOMO and LUMO energy levels, thereby controlling the charge injection and transport properties. Extending the π-conjugation of the molecule can red-shift the absorption and emission spectra, which is desirable for applications in near-infrared OLEDs and broadband photodetectors. The development of such functional materials is crucial for advancing the field of organic electronics.

Integration into Polymeric Materials for Electronic Applications

While small molecules have shown excellent performance in various organic electronic devices, polymeric materials offer advantages in terms of solution processability, mechanical flexibility, and large-area fabrication. Analogs of this compound can be incorporated into polymeric structures either as a side chain or as part of the main polymer backbone.

This integration combines the desirable electronic properties of the triphenylamine moiety with the processing advantages and mechanical robustness of polymers. For example, polymers containing triphenylamine units have been developed as hole-transporting materials for use in solution-processed OLEDs and OPVs. These polymeric HTMs can form uniform and stable films, leading to reproducible device performance. A new homopolymer HTM, PFTPA, based on a fluorene backbone with N,N-di-p-methoxylphenylamine side chains, has been successfully used as a dopant-free hole-transport layer in air-processed inverted perovskite solar cells, achieving a power conversion efficiency of 16.82%. naturalspublishing.com This demonstrates the potential of integrating triphenylamine-based moieties into polymeric systems for high-performance electronic applications.

Design of Poly(amide)s with Tailored Optical Properties

The optical properties of aromatic polyamides can be tailored by introducing chromophoric and bulky pendant groups into the polymer chain. The triphenylamine (TPA) unit is a well-known electroactive and photoactive moiety that can be readily oxidized to form stable radical cations, leading to significant changes in color. mdpi.com This property is central to the design of electrochromic materials, which can change their light absorption properties in response to an electrical stimulus.

By incorporating TPA and its derivatives into a polyamide backbone, it is possible to create materials with tunable optical transparency and refractive indices. For instance, the introduction of bulky, propeller-shaped triphenylamine moieties can interrupt the intermolecular hydrogen bonding of the polyamides and disturb the coplanarity of the aromatic units. This reduces chain packing and crystallinity, leading to improved solubility and the ability to form high-quality, transparent films. ntu.edu.tw

The presence of flexible ether linkages, such as the phenoxy group in this compound analogs, can further enhance solubility and processability without sacrificing thermal stability. nih.gov These ether links also influence the polymer's optical properties. For example, polyamides containing ether-linked bis(triphenylamine) units have been synthesized and shown to exhibit good solubility and form strong, thin films with distinct photoluminescence. researchgate.net

Furthermore, the position of substituents on the aromatic rings plays a crucial role. For instance, unsymmetrically positioned trifluoromethyl groups in aromatic polyamides have been shown to improve solubility and optical transparency while maintaining good thermal properties. mdpi.com Similarly, the methyl group in a this compound analog is expected to influence the electronic properties and, consequently, the optical behavior of the resulting polyamide.

The optical properties of polyamides derived from TPA analogs can be systematically studied using UV-vis spectroscopy. The cutoff wavelength and the transparency at specific wavelengths are key parameters. For example, soluble and transparent wholly aromatic polyamides synthesized from an unsymmetrical diamine with trifluoromethyl groups showed high optical transparency with cutoff wavelengths in the range of 337–367 nm and transparencies of 88%–90% at 550 nm. mdpi.com The introduction of different dicarboxylic acids in the polymerization process allows for further tuning of these properties.

The following table summarizes the optical properties of various aromatic polyamides containing triphenylamine and related structures, illustrating the effect of different structural modifications.

| Polymer ID | Monomers | Cutoff Wavelength (nm) | Transparency at 550 nm (%) | Refractive Index (n_av) at 633 nm |

| PA-1 | 4-(4'-aminophenoxy)-3,5-bis(trifluoromethyl)aniline + Terephthalic acid | 368 | 89 | 1.5833 |

| PA-2 | 4-(4'-aminophenoxy)-3,5-bis(trifluoromethyl)aniline + Isophthalic acid | 340 | >80 | 1.5671 |

| PA-4 | 4-(4'-aminophenoxy)-3,5-bis(trifluoromethyl)aniline + 4,4'-(Hexafluoroisopropylidene)diphthalic acid | 337 | >80 | 1.5333 |

This table presents data for analogous polyamide systems to illustrate the tunability of optical properties. mdpi.com

Enhancement of Charge-Transport Characteristics in Polymeric Films

The charge-transporting properties of polymeric materials are fundamental to their application in organic electronic devices such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). Triphenylamine derivatives are well-established as hole-transporting materials due to their low ionization potentials and the stability of their radical cations. mdpi.com The incorporation of TPA units into a polyamide backbone is a promising strategy for creating polymers with inherent charge-transport capabilities.

The charge-transport characteristics of these polymers are intrinsically linked to their molecular and supramolecular structure. The introduction of bulky substituents, such as the triphenylamine unit itself, can disrupt the close packing of polymer chains. researchgate.net This can, in some cases, be beneficial for charge transport by creating pathways for charge carriers to move between polymer chains.

The mobility of charge carriers is a key metric for evaluating the performance of a charge-transporting material. For instance, poly(N,N′-bis-4-butylphenyl-N,N′-bisphenyl)benzidine (poly-TPD), a polymer with a structure related to TPA, exhibits hole mobility in the range of 1x10⁻³ to 1x10⁻⁴ cm²/Vs. nih.gov The charge carrier mobility in bithiophene-containing polyamides has been shown to be an order of magnitude greater than in previously observed bithiophene-based materials, highlighting the potential of amide hydrogen bonding to facilitate charge transport. rsc.org

The electrochemical properties of these polymers, which can be studied using cyclic voltammetry, provide insights into their charge-transport capabilities. The oxidation and reduction potentials are indicative of the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), respectively. These energy levels are critical for efficient charge injection and transport in electronic devices.

For polyamides containing TPA units, the oxidation potentials are influenced by the substituents on the TPA core. Electron-donating groups, such as methoxy (B1213986) or alkyl groups (like the methyl group in the target compound), can lower the oxidation potential, making it easier to remove an electron and form a hole for transport. mdpi.com For example, TPA-based poly(amide-imide)s with methoxy substituents show lower oxidation onset potentials (0.56–0.59 V) compared to their unsubstituted counterparts. mdpi.com The introduction of a bulky adamantoxy group has also been shown to lower the oxidation half-wave potentials of polyamides to the range of 0.78–0.81 V. ntu.edu.tw

The following table summarizes the electrochemical properties of various TPA-containing polyamides, which are indicative of their charge-transport characteristics.

| Polymer | Substituent on TPA | Oxidation Onset Potential (E_onset, V) | HOMO Level (eV) |

| PAI 6d | None | ~0.84 | - |

| MeO-6 series PAIs | Methoxy | 0.56–0.59 | - |

| t-Bu-6 series PAIs | tert-Butyl | 0.63–0.68 | - |

| Polyamide 6a | Adamantoxy | - | - |

This table presents data for analogous polyamide systems to illustrate the influence of substituents on electrochemical properties. E_onset is the oxidation onset potential. HOMO levels are often calculated from these potentials. mdpi.comntu.edu.tw

By strategically designing the molecular structure of polyamides based on this compound analogs, it is possible to enhance their charge-transport characteristics, making them promising materials for a new generation of flexible and efficient organic electronic devices.

Mechanistic and Kinetic Studies of Chemical Transformations Involving 4 4 Methylphenoxy N Phenylaniline Scaffolds

Investigation of Aromatic C-H Activation and Functionalization

Direct C-H activation and functionalization have become powerful, atom-economical alternatives to traditional cross-coupling reactions for modifying aromatic frameworks. univ-rennes.fr The 4-(4-Methylphenoxy)-N-phenylaniline scaffold possesses several C-H bonds across its three aromatic rings, the reactivity of which is influenced by the electronic properties of the amine and ether linkages. While specific studies on the C-H activation of this exact molecule are not prominent, the reactivity can be inferred from extensive research on its constituent parts, namely anilines and diaryl ethers.

Palladium catalysis is a cornerstone of C-H functionalization. univ-rennes.fr For aniline-type substrates, the nitrogen atom can act as a directing group, guiding the catalyst to activate ortho-C-H bonds. However, meta-functionalization, which is electronically disfavored in electrophilic aromatic substitutions, can be achieved through carefully designed directing groups and ligand systems. nih.gov For instance, removable directing groups can facilitate the formation of 6- or 7-membered palladacycle intermediates, which, in concert with specialized ligands like 3-acetylamino-2-hydroxypyridine, promote meta-C-H arylation. nih.gov In the context of This compound , the secondary amine could be derivatized with such a directing group to favor C-H activation at the meta-position of the aniline (B41778) ring.

The phenoxy and tolyl rings also offer sites for C-H activation. The ether oxygen is a weaker directing group than nitrogen, but functionalization of these rings is plausible. Radical C-H arylation, sometimes initiated by visible light photocatalysis using composites like PANI-g-C3N4-TiO2, represents another viable pathway for modifying the electron-rich aromatic rings of the molecule. rsc.org The development of non-precious metal catalysts, based on elements like iron, cobalt, and nickel, is also an expanding field for the C-H functionalization of N-heteroarenes and related compounds. rsc.org These methods could potentially be adapted for the selective functionalization of the This compound core. researchgate.net

Elucidation of Catalytic Reaction Cycles and Intermediates

Catalytic cycles involving the This compound scaffold are primarily associated with its synthesis via cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction typically involves the palladium-catalyzed coupling of an aryl halide or triflate with an amine. The synthesis of This compound can be envisioned through the coupling of 4-phenoxyaniline (B93406) with an aryl halide or, more commonly, the coupling of aniline with a 4-(4-methylphenoxy)aryl halide.

A generally accepted catalytic cycle for the palladium-catalyzed amination of an aryl halide (Ar-X) with an amine (R2NH) is initiated by the formation of a catalytically active Pd(0) species. nih.govresearchgate.net The key steps are:

Oxidative Addition: The active Pd(0)L_n catalyst (where L is a phosphine (B1218219) ligand like BINAP or DavePhos) reacts with the aryl halide (e.g., 4-(4-methylphenoxy)bromobenzene) to form a Pd(II) intermediate, [Ar-Pd(L_n)-X]. nih.govdntb.gov.ua

Deprotonation and Amine Coordination: The amine (e.g., aniline) coordinates to the Pd(II) complex. In the presence of a base (e.g., NaOtBu), the coordinated amine is deprotonated to form a palladium-amido complex, [Ar-Pd(L_n)-NR2]. researchgate.net

Reductive Elimination: This is often the turnover-limiting step of the cycle. nih.govacs.org The C-N bond is formed as the arylamine product (This compound ) is eliminated from the metal center, regenerating the Pd(0) catalyst, which can then enter a new cycle.

Alternative synthetic routes, such as copper-catalyzed cross-coupling of nitroarenes with aryl boronic acids or acceptorless dehydrogenative aromatization over bimetallic nanoparticles (e.g., Au-Pd/TiO2), provide different mechanistic pathways to diarylamine structures. nih.govrsc.orgchemistryviews.org The dehydrogenative routes are particularly notable for their environmental credentials, producing hydrogen gas as the primary byproduct. semanticscholar.org

| Catalyst System | Reaction Type | Key Mechanistic Steps | Reference |

|---|---|---|---|

| Pd(dba)₂ / BINAP, NaOtBu | Buchwald-Hartwig Amination | Oxidative Addition, Amine Coordination/Deprotonation, Reductive Elimination | nih.gov |

| Au-Pd/TiO₂ Nanoparticles | Acceptorless Dehydrogenative Aromatization | Amine Dehydrogenation, Imine Disproportionation, Condensation | nih.govsemanticscholar.org |

| Cu(OAc)₂ / dppb, PhSiH₃ | Cross-Coupling of Nitroarenes | Reduction to Nitrosoarene, Coupling with Aryl Boronic Acid | chemistryviews.org |

| [Pd₂Cl(μ-Cl)PtBu₂(Bph-Me)] | Amination of Aryl Chlorides | Involves monoligated Pd intermediates and cooperative catalytic network | dntb.gov.ua |

Photochemical Reactivity and Light-Triggered Transformations

The photochemical behavior of molecules containing the diarylamine motif is of significant interest for applications in materials science and photocatalysis. The This compound structure is expected to exhibit photochemical reactivity, primarily driven by the electron-donating diarylamine group.

Upon absorption of light, aniline derivatives and diarylamines can engage in photoinduced electron transfer (PET) processes. nih.govrsc.org In a typical PET scenario, the diarylamine acts as an electron donor in the presence of a suitable electron acceptor. Excitation with light of an appropriate wavelength promotes an electron from the highest occupied molecular orbital (HOMO) of the diarylamine to an excited state, from which it can be transferred to the lowest unoccupied molecular orbital (LUMO) of the acceptor. mdpi.com This process generates a diarylamine radical cation as a key reactive intermediate. nih.govacs.org

Studies on various aniline derivatives interacting with acceptors like graphene quantum dots have confirmed the formation of these radical cations through techniques such as nanosecond laser flash photolysis. nih.govresearchgate.net The feasibility of PET is governed by the free energy change (ΔG) of the process, which is influenced by the redox potentials of the donor and acceptor and the excitation energy. nih.gov For This compound , the nitrogen lone pair and extended π-system contribute to a relatively high-energy HOMO, making it a good candidate for acting as a photosensitizer or a photoredox catalyst. acs.org

Photochemical click chemistry refers to a class of reactions that are rapid, high-yielding, and triggered by light, offering excellent spatiotemporal control. nih.govnih.gov While no direct applications of This compound in photoclick chemistry have been reported, its scaffold could be modified to participate in such transformations.

A prominent example of a photo-triggered click reaction is the cycloaddition between a photogenerated nitrile imine and an alkene. nih.gov The nitrile imine is typically formed by irradiating a diaryltetrazole precursor, which releases nitrogen gas. A molecule like This compound could be functionalized with either a tetrazole group or an alkene moiety. If derivatized with a tetrazole, irradiation would generate a highly reactive nitrile imine intermediate that could then "click" with an alkene-containing molecule or surface. Conversely, if an alkene handle were installed on the scaffold, it could act as the reaction partner for a photogenerated nitrile imine from another source. These strategies are widely used for biomolecular labeling and surface functionalization. nih.gov

Kinetic Analysis of Chemical Processes and Rate Determinations

Kinetic studies of Buchwald-Hartwig aminations are often performed using techniques like reaction calorimetry or by monitoring reactant/product concentration over time via NMR or GC. nih.gov These analyses frequently reveal complex kinetic behavior. For example, an initial induction period is often observed, which can be attributed to the slow in-situ formation of the active Pd(0) catalyst from its precatalyst. nih.gov

Once the reaction reaches a steady state, the rate dependence on each component can be determined. For many palladium-catalyzed aminations, the reaction exhibits a positive order with respect to the aryl halide and the amine, and a zero-order dependence on the base. nih.gov The rate-limiting step is commonly identified as the reductive elimination of the arylamine product from the Pd(II) center. nih.govacs.org However, the specific mechanism and rate dependencies can be subtly influenced by the choice of ligand, the nature of the amine and aryl halide, and even the accumulation of product, which can sometimes act as an inhibitor. dntb.gov.ua

| Kinetic Parameter | Observation | Implication/Interpretation | Reference |

|---|---|---|---|

| Reaction Order in [Aryl Halide] | Positive Order (often ~1) | Oxidative addition is involved in or precedes the rate-determining step. | nih.gov |

| Reaction Order in [Amine] | Positive Order | Amine coordination/deprotonation is kinetically significant. | nih.gov |

| Reaction Order in [Base] | Typically Zero Order | Deprotonation of the amine is fast and not rate-limiting. | nih.govnih.gov |

| Reaction Order in [Pd Catalyst] | First Order | The reaction is catalyzed by a monomeric palladium species. | nih.gov |

| Turnover-Limiting Step | Often Reductive Elimination | The final C-N bond-forming step is the slowest in the catalytic cycle. | nih.govacs.org |

| Induction Period | Frequently Observed | Slow activation of the palladium precatalyst to the active Pd(0) species. | nih.gov |

Polymer Chemistry Aspects of 4 4 Methylphenoxy N Phenylaniline Derived Structures

Design and Synthesis of Monomers for Polymerization

The synthesis of monomers for polymerization is a critical first step in the development of new polymeric materials. For a compound like 4-(4-Methylphenoxy)-N-phenylaniline to be used as a monomer, it would typically need to be functionalized with reactive groups that can participate in polymerization reactions. Common strategies involve introducing amine, carboxylic acid, or other reactive functionalities onto the aromatic rings.

For instance, a related compound, 4-(4-methylphenoxy)cyanobenzene, can be synthesized from p-cresol (B1678582) and p-chlorobenzonitrile. google.com This cyano-functionalized molecule could potentially be converted into an aminomethyl or carboxylic acid group, rendering it suitable for polymerization. The synthesis of 4-(4-methylphenoxy)-Benzenemethanamine has also been reported, providing a potential amine-functionalized monomer. chemicalbook.com Another approach seen in related chemistries is the synthesis of imide-amide monomers, such as 4-maleimidobenzanilide, from maleic anhydride, p-aminobenzoic acid, and aniline (B41778). researchgate.net This suggests that this compound could be similarly functionalized to create monomers for polyimides or polyamides.

Polycondensation Strategies for High Molecular Weight Materials

Polycondensation is a common method for synthesizing high molecular weight polymers from functionalized monomers. This process involves the repeated formation of a small molecule, such as water or methanol, as the polymer chain grows. For monomers derived from this compound, several polycondensation strategies could be envisioned.

If diamine and dicarboxylic acid monomers were synthesized, they could undergo a direct polycondensation reaction to form polyamides. The reaction conditions would likely involve high temperatures and the use of a catalyst to achieve high molecular weights. Radical polymerization is another possibility, as demonstrated with N-[4-N′-(phenylaminocarbonyl)phenyl]maleimide, which was polymerized using AIBN as an initiator. researchgate.net The choice of solvent is also crucial, with solvents like N,N-dimethylformamide (DMF) and tetrahydrofuran (B95107) (THF) being commonly used in these types of polymerizations. google.comresearchgate.net

Characterization of Polymer Microstructure and Architecture

The microstructure and architecture of a polymer chain significantly influence its properties. For polymers derived from this compound, a variety of analytical techniques would be employed to characterize these features.

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) would be essential for confirming the chemical structure of the repeating monomer units within the polymer chain. researchgate.netresearchgate.net Fourier-transform infrared spectroscopy (FTIR) would provide information about the functional groups present in the polymer, confirming the formation of amide or imide linkages, for example. researchgate.net Gel permeation chromatography (GPC) or size-exclusion chromatography (SEC) would be used to determine the molecular weight and molecular weight distribution of the synthesized polymers. researchgate.netnih.gov In some cases, techniques like X-ray diffraction (XRD) could be used to study the crystallinity of the polymer. mdpi.com

Influence of Chemical Structure on Polymer Properties

The chemical structure of the repeating unit has a profound impact on the bulk properties of the resulting polymer. The inclusion of the this compound moiety is expected to impart specific thermal, mechanical, optical, and electronic characteristics.

Thermal and Mechanical Characteristics

Aromatic polymers are known for their high thermal stability, and polymers incorporating the rigid structure of this compound would likely exhibit good thermal resistance. Thermogravimetric analysis (TGA) would be used to determine the decomposition temperature of the polymer. For example, related aromatic polyimides show excellent thermal stability. researchgate.net The glass transition temperature (Tg), which indicates the transition from a rigid to a more flexible state, would be determined using techniques like differential scanning calorimetry (DSC). The mechanical properties, such as tensile strength and modulus, would be influenced by the rigidity of the polymer backbone and the intermolecular forces between polymer chains.

Optical and Electronic Properties of Polymeric Films

Polymers containing conjugated aromatic systems often exhibit interesting optical and electronic properties. The triphenylamine (B166846) core within the this compound structure suggests that derived polymers could be electroactive and photoactive.

UV-visible absorption and photoluminescence (PL) spectroscopy would be used to study the optical properties of thin films of these polymers. researchgate.netmdpi.com The absorption and emission maxima would provide insights into the electronic transitions occurring within the polymer. For instance, related conjugated polymers exhibit absorption maxima in the UV-Vis region and emit light in the visible spectrum, making them potentially useful for applications in light-emitting diodes (LEDs) or other optoelectronic devices. researchgate.netresearchgate.net The electronic properties, such as conductivity, could be investigated using techniques like cyclic voltammetry.

Development of Functionalized Polymeric Systems

The properties of a base polymer can be further tailored through functionalization. For polymers derived from this compound, various functional groups could be introduced to enhance specific characteristics.

Poly(amide)s with Pendant Arylamine or Phenoxy Units

The incorporation of bulky, non-coplanar pendant groups into the backbone of aromatic polyamides is a well-established strategy to enhance their processability. nih.gov Wholly aromatic polyamides are known for their exceptional thermal stability and mechanical strength, but their rigid backbones and strong intermolecular hydrogen bonding often lead to poor solubility and high melting temperatures, which complicates their processing. nih.govnih.gov Introducing large side groups disrupts chain packing, reduces crystallinity, and increases the free volume, thereby improving solubility in common organic solvents while maintaining high thermal stability. nih.govcsic.es

To integrate the this compound moiety into a polyamide chain, it would first need to be functionalized to create a suitable monomer, such as a diamine. A feasible synthetic route involves the dinitration of this compound, followed by the reduction of the nitro groups to primary amines. This approach is analogous to the synthesis of other complex aromatic diamines used in high-performance polymers, such as 4-(4-aminophenoxy)-4′,4″-diamino triphenylamine. researchgate.net

The resulting diamine, for instance, N¹,N¹-bis(4-aminophenyl)-4-methyl-N⁴-phenyl-1,4-benzenediamine, could then undergo direct polycondensation with various aromatic dicarboxylic acids. The reaction is typically carried out in a polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc), often using a phosphorylation agent like triphenyl phosphite (B83602) and pyridine. acs.org This method allows for the formation of high molecular weight polyamides under relatively mild conditions.

The resulting polyamides would feature the bulky 4-(4-methylphenoxy)-N-phenyl group pendant to the main polymer chain. This structure is expected to yield amorphous polymers with good solubility in organic solvents. nih.gov The thermal properties would be influenced by the specific dicarboxylic acid used, but high glass transition temperatures (Tg) and excellent thermal stability are anticipated, consistent with findings for other polyamides containing bulky triphenylamine units. acs.orgmdpi.com For example, polyamides with bulky pendant groups have been reported with glass transition temperatures in the range of 210–261°C and 10% weight loss temperatures exceeding 490°C. nih.gov

Table 1: Typical Properties of Aromatic Polyamides with Bulky Pendant Groups

| Property | Typical Value Range | Rationale for Performance |

|---|---|---|

| Glass Transition Temp. (Tg) | 210 - 330 °C | The rigid, bulky side groups restrict segmental rotation of the polymer backbone, leading to high Tg values. nih.govacs.org |

| Thermal Decomposition (T10) | > 430 °C (in N₂) | The high aromatic content of the polymer backbone and pendant groups imparts excellent thermal stability. nih.govacs.org |

| Solubility | Soluble in NMP, DMAc, DMF | The bulky pendant groups disrupt intermolecular chain packing and hydrogen bonding, increasing free volume and allowing solvent penetration. nih.govcsic.es |

| Mechanical Properties | Tensile Strength: 80-150 MPa | The rigid aromatic backbone contributes to high strength and modulus, resulting in tough, flexible films. acs.org |

Poly(organophosphazenes) with Aryloxy Side Groups

Poly(organophosphazenes) are a class of inorganic-organic hybrid polymers with a backbone of alternating phosphorus and nitrogen atoms. wikipedia.org Their properties are highly tunable through the substitution of the two chlorine atoms on each phosphorus atom of the precursor polymer, poly(dichlorophosphazene) (B1141720), with various organic side groups. acs.org This macromolecular substitution reaction with nucleophiles like alkoxides or aryloxides allows for the creation of a vast library of polymers with tailored characteristics. wikipedia.orgnih.gov

To synthesize a polyphosphazene incorporating the 4-(4-methylphenoxy) moiety, the sodium salt of 4-methylphenol (p-cresol) would be used as the nucleophile. In a typical synthesis, poly(dichlorophosphazene) is treated with sodium 4-methylphenoxide in a high-boiling solvent like toluene (B28343) or tetrahydrofuran. nih.gov To create a mixed-substituent polymer analogous to the title compound's structure, a sequential reaction could be performed, first with sodium phenoxide and then with sodium 4-methylphenoxide. Such mixed-substituent poly(aryloxyphosphazenes) are known to be amorphous materials, in contrast to the often microcrystalline nature of single-substituent polymers. rsc.org

The introduction of bulky aryloxy side groups, such as phenoxy and 4-methylphenoxy, has a profound impact on the polymer's properties. These groups increase the steric hindrance along the phosphazene backbone, disrupting crystallinity and leading to amorphous materials with high glass transition temperatures (Tg). dtic.mil The resulting polymers are typically flexible, film-forming materials that are stable to water. They also possess inherent fire resistance and potential for a high refractive index due to their high aromatic content. wikipedia.org The thermal stability is generally high, although decomposition at elevated temperatures often occurs via depolymerization to cyclic oligomers. dtic.mil

Table 2: Structure-Property Relationships in Poly(aryloxyphosphazenes)

| Side Group(s) | Expected Polymer Type | Key Properties |

|---|---|---|

| Phenoxy | Microcrystalline Solid | High thermal stability, film-forming. |

| Trifluoroethoxy | Microcrystalline Solid | High hydrophobicity, biocompatibility, fire resistance. wikipedia.org |

| Mixed Phenoxy / 4-Methylphenoxy | Amorphous Film/Elastomer | Good solubility, high Tg, thermal and sound insulation potential. nih.govrsc.org |

Polymer Brushes for Advanced Material Architectures

Polymer brushes are assemblies of polymer chains tethered by one end to a surface or interface. polymer.cn This architecture allows for the precise modification of surface properties without altering the bulk characteristics of the underlying material. researchgate.net Polymer brushes are synthesized primarily through two strategies: "grafting-to" and "grafting-from". cmu.edu The "grafting-from" approach, also known as surface-initiated polymerization (SI-P), involves growing polymer chains directly from initiator molecules immobilized on the substrate, which typically yields higher grafting densities. nih.govnih.gov

To construct a polymer brush featuring the this compound moiety, a polymerizable group would first need to be attached to the molecule. For a "grafting-from" approach using a technique like surface-initiated atom transfer radical polymerization (SI-ATRP), a vinyl or methacrylate (B99206) group could be added to the parent compound, creating a novel monomer. This functionalized monomer would then be polymerized from a substrate pre-coated with a suitable initiator. Phenolic hydroxyl groups have been shown to act as initiating sites for certain types of "grafting-from" polymerizations, suggesting another potential pathway. researchgate.net

Alternatively, in a "grafting-to" approach, a polymer chain containing the this compound repeating unit would be synthesized first, with a reactive functional group at one end. This pre-formed polymer would then be attached to a complementary functionalized surface, for example, via "click" chemistry. acs.org While experimentally more straightforward, this method generally results in lower grafting densities due to steric hindrance from already-attached chains. tennessee.edu

The resulting polymer brush architecture, rich in aromatic phenoxy and arylamine groups, would create a unique surface environment. Such surfaces could be engineered for applications in nanotechnology, electronics, and sensing. numberanalytics.com The dense layer of bulky groups could be used to control surface wettability, lubrication, and adhesion, or to create nanostructured surfaces for optical devices. numberanalytics.comnumberanalytics.com The electroactive nature of the triphenylamine core suggests potential for creating chemically responsive surfaces for sensor applications. mdpi.com

Table 3: Comparison of Polymer Brush Synthesis Strategies

| Feature | "Grafting-From" (SI-P) | "Grafting-To" |

|---|---|---|

| Principle | Polymerization initiated from surface-bound initiators. nih.gov | Attachment of pre-synthesized polymers to a surface. cmu.edu |

| Grafting Density | High | Low to Moderate |

| Polymer Layer Thickness | Thick layers are achievable. | Limited by steric hindrance. |

| Characterization | Characterization of the pre-formed polymer is difficult. | Polymer can be fully characterized before grafting. |

| Synthesis Complexity | Requires careful control of surface initiation and polymerization conditions. acs.org | Simpler reaction on the surface, but synthesis of end-functionalized polymer is required. acs.org |

Q & A

What are the optimized synthetic routes for 4-(4-Methylphenoxy)-N-phenylaniline, and what are the critical reaction parameters affecting yield and purity?

Basic Research Focus

The synthesis typically involves nucleophilic aromatic substitution or Ullmann-type coupling. For example, brominated intermediates (e.g., N-bromosuccinimide) can be used to functionalize the aromatic ring, followed by coupling with 4-methylphenol derivatives. A critical step is the purification via column chromatography with hexanes:EtOAc (9:1) to isolate the product, achieving yields up to 80% . Key parameters include stoichiometric control of brominating agents, solvent polarity (THF:EtOAc mixtures), and reaction time to minimize byproducts.

How can spectroscopic and crystallographic techniques resolve structural ambiguities in this compound derivatives?

Basic Research Focus

Single-crystal X-ray diffraction (SC-XRD) is pivotal for confirming bond angles and torsion angles, with mean σ(C–C) = 0.003 Å and R factor = 0.044, as demonstrated in related N-phenylaniline derivatives . Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) with exact mass data (e.g., 304.1287 g/mol for C19H16N2O2) are essential for validating molecular identity and purity .

What computational methods are used to predict the electronic properties of this compound for material science applications?

Advanced Research Focus

Density functional theory (DFT) calculations can model the HOMO-LUMO gap and charge-transfer efficiency, critical for applications in organic photovoltaics. For example, derivatives like 4-(hexylthio)-N-phenylaniline show enhanced π-conjugation, improving light absorption in dye-sensitized solar cells . Substituent effects (e.g., methoxy vs. methylphenoxy groups) on electron-donating capacity should be systematically compared to optimize device performance.

How do structural modifications of the N-phenylaniline core influence biological activity, particularly in targeting oncogenic pathways?

Advanced Research Focus

Structure-activity relationship (SAR) studies on analogs, such as 4-(3,5-dimethoxyphenoxy)-N-phenylaniline, reveal that electron-donating groups enhance binding to Myc-Max dimers, inhibiting transcriptional activity in colorectal cancer models . Methodologically, in vitro assays (e.g., luciferase reporter systems) and in vivo xenograft models are used to validate efficacy, while molecular docking identifies key hydrophobic interactions with target proteins.

What analytical challenges arise in quantifying trace impurities in this compound, and how are they addressed?

Advanced Research Focus

High-performance liquid chromatography (HPLC) with UV/Vis detection at 254 nm is standard, but co-eluting impurities (e.g., unreacted phenols) require gradient elution optimization. Mass spectrometry (MS) fragmentation patterns (e.g., m/z 304.12 for [M+H]+) can distinguish isomers . For industrial-grade samples, inductively coupled plasma mass spectrometry (ICP-MS) detects heavy metal catalysts (e.g., Pd residues from coupling reactions).

Are there contradictions in reported thermal stability data for N-phenylaniline derivatives, and how can these be reconciled?

Advanced Research Focus

Discrepancies in thermogravimetric analysis (TGA) data (e.g., decomposition onset at 180–220°C) may stem from crystallinity differences or solvent retention. Controlled recrystallization (e.g., using EtOAc/hexanes) and dynamic scanning calorimetry (DSC) under inert atmospheres standardize measurements . Cross-referencing with computational pyrolysis simulations (e.g., via Gaussian) helps validate experimental trends.

What role does this compound play in polymer cross-linking for advanced materials?

Advanced Research Focus

In poly triarylamine-carbazoyl azide systems, the compound acts as a cross-linker via azide-alkyne cycloaddition, enhancing mechanical stability in optoelectronic films . Critical parameters include stoichiometric azide functionalization (e.g., 6-azidohexyl groups) and UV curing time. Rheological studies (e.g., shear modulus measurements) quantify cross-linking efficiency.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.